molecular formula C9H10INO3 B6302917 (3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid CAS No. 2365398-43-0

(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid

Cat. No.: B6302917
CAS No.: 2365398-43-0
M. Wt: 307.08 g/mol
InChI Key: MUPLXNKKZNASQI-BJSDSKQBSA-N
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Description

The compound (3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid is a bicyclic heterocyclic molecule featuring a fused cyclopenta[b]pyrrole core. Key structural attributes include:

  • 2-Oxo group contributing to hydrogen-bonding capabilities.
  • Carboxylic acid at position 7, enabling salt formation and pH-dependent solubility.
  • Octahydro-3,5-methano bridge, imparting stereochemical complexity and conformational rigidity.

The iodo substituent likely arises from halogenation at a late synthetic stage. Potential applications include use as a pharmacophore in drug discovery or as a synthetic intermediate for bioactive molecules.

Properties

IUPAC Name

(1R,7R,9R)-2-iodo-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c10-6-2-1-3-4(5(2)9(13)14)8(12)11-7(3)6/h2-7H,1H2,(H,11,12)(H,13,14)/t2-,3-,4?,5+,6?,7?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPLXNKKZNASQI-BJSDSKQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2NC3=O)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C3[C@@H]1C(C2I)NC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent studies.

Synthesis

The compound can be synthesized through various organic chemistry methodologies, often involving the cyclization of pyrrole derivatives. The synthesis typically includes the use of specific reagents and conditions that facilitate the formation of the carboxylic acid functional group while maintaining the integrity of the pyrrole ring structure.

Analgesic Properties

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit notable analgesic activity. For example, bioconjugates formed by coupling pyrrole acids with peptides have shown enhanced analgesic effects compared to their parent compounds. These findings suggest that the incorporation of peptide structures can stabilize the hydrolytic properties of pyrrole acids while maintaining their pharmacological efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrole derivatives have been documented in several studies. The tetrapeptide sequence H-FELL-OH has been identified as an effective anti-inflammatory agent that reduces white blood cell accumulation in inflamed tissues by up to 51% . This indicates that (3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid could potentially play a role in treating inflammatory conditions.

The mechanisms underlying the biological activities of this compound are believed to involve modulation of pain pathways and inflammatory mediators. Pyrrole compounds may interact with specific receptors or enzymes associated with pain signaling and inflammation.

Case Studies

  • Pyrrole Peptide Conjugates : A study synthesized several bioconjugates using a pyrrole moiety linked to a tetrapeptide. The analgesic activity was evaluated using the Paw Pressure test (Randall–Selitto test), revealing promising results for pain management .
  • Stability Studies : Hydrolytic stability assessments were conducted at various pH levels (2.0, 7.4, and 9.0) to determine the stability of these compounds under physiological conditions. Results indicated that while free pyrrole acids exhibited high activity, they were also prone to hydrolysis without protective modifications .

Data Summary

Compound NameStructureBiological ActivityStability
(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acidStructureAnalgesic and anti-inflammatoryModerate stability; enhanced by peptide conjugation

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Potential

  • The carboxylic acid group enables salt formation (e.g., sodium or calcium salts) for improved oral bioavailability, a feature shared with ’s β-lactam derivatives .
  • The absence of glycosidic linkages (cf. ) suggests the target compound may bypass carbohydrate-mediated metabolic pathways, enhancing metabolic stability .

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